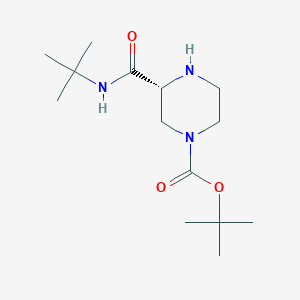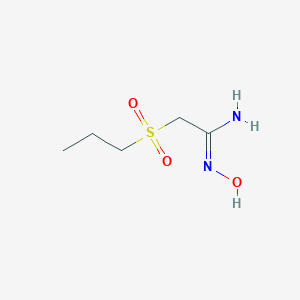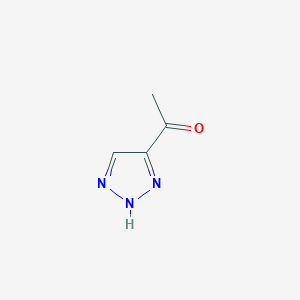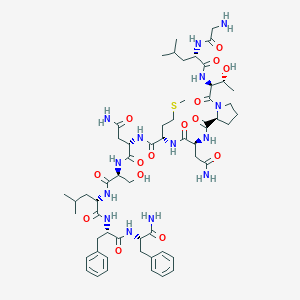
Benzyl 4-carbamothioylpiperidine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to benzyl 4-carbamothioylpiperidine-1-carboxylate involves complex chemical reactions, including N-alkylation, ring-opening reactions, and intramolecular nucleophilic displacement. These methods highlight the compound's synthesis versatility, providing a pathway for creating functionalized scaffolds for further chemical manipulations (Wang et al., 2008).
Molecular Structure Analysis
The molecular structure of benzyl 4-carbamothioylpiperidine-1-carboxylate and its derivatives is characterized by complex interactions, including hydrogen bonding, which plays a crucial role in stabilizing the compound's conformation. These interactions are essential for understanding the compound's reactivity and properties (Wang et al., 2008).
Chemical Reactions and Properties
Benzyl 4-carbamothioylpiperidine-1-carboxylate undergoes various chemical reactions, including hydrogenation, oxidation, and amidation. These reactions demonstrate the compound's reactivity and its potential to serve as an intermediate in synthesizing more complex molecules (Chen Xin-zhi, 2011).
Physical Properties Analysis
The physical properties of benzyl 4-carbamothioylpiperidine-1-carboxylate, such as solubility, melting point, and crystalline structure, are influenced by its molecular interactions. The compound's structure leads to specific physical characteristics that are crucial for its handling and application in various chemical processes (Juxian Wang et al., 2008).
Chemical Properties Analysis
The chemical properties of benzyl 4-carbamothioylpiperidine-1-carboxylate, including its reactivity towards different reagents and conditions, are pivotal for its application in synthetic chemistry. These properties enable the compound to participate in a wide range of chemical reactions, making it a valuable intermediate for pharmaceuticals and other organic compounds (Chen Xin-zhi, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of tert-Butyl-4-Methyl-3-Oxopiperidine-1-Carboxylate : This study describes an efficient method to synthesize tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitor—CP-690550. The process involves several steps starting from 4-methylpyridinium and includes a SN2 substitution with benzyl chloride, providing insights into the synthesis of related compounds (Chen Xin-zhi, 2011).
Antimicrobial Profile of Piperidine Derivatives : This research focuses on synthesizing and characterizing novel 3-benzyl-2,6-diarylpiperidine-4-ones and evaluating their antimicrobial activity against various bacterial and fungal strains. Some of these compounds exhibited significant antifungal activity, highlighting their potential in antimicrobial applications (Sahu, Tripathi, Koshy, & Saraf, 2013).
Photocarboxylation of Benzylic C–H Bonds : This paper discusses a visible-light-mediated carboxylation of benzylic C–H bonds with CO2 into 2-arylpropionic acids under metal-free conditions. The method could be applied for synthesizing various drugs, suggesting potential in pharmaceutical synthesis (Meng, Schirmer, Berger, Donabauer, & König, 2019).
Electrochemical Oxidation of Alcohols and Aldehydes : This research presents an electrocatalytic method for oxidizing primary alcohols and aldehydes to corresponding carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator. The method is effective for various substrates, including benzylic ones, in mild conditions, indicating its utility in organic synthesis (Rafiee, Konz, Graaf, Koolman, & Stahl, 2018).
Enantioselective Benzylation of Methyl 4-oxo-3-piperidinecarboxylate : This study investigated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts, providing a method useful for preparing biologically active compounds containing a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).
Eigenschaften
IUPAC Name |
benzyl 4-carbamothioylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-13(19)12-6-8-16(9-7-12)14(17)18-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXHDLSQVLNVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=S)N)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60596979 | |
| Record name | Benzyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 4-carbamothioylpiperidine-1-carboxylate | |
CAS RN |
167757-46-2 | |
| Record name | Benzyl 4-carbamothioylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60596979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-[2-(2-oxo-1,3-oxazolidin-3-yl)ethoxy]phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B62831.png)







![N-[(4-methyl-1,3-thiazol-2-yl)methyl]formamide](/img/structure/B62856.png)


![2,8-Dichloropyrimido[5,4-D]pyrimidine](/img/structure/B62860.png)
![Carbamic acid, [(2R)-2-hydroxy-3-methylbutyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62861.png)